

Technical Guide: Structural Analysis and Characterization of 4-Ethoxy-2-hydroxybenzaldehyde

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Compound of Interest

Compound Name: 4-Ethoxy-2-hydroxybenzaldehyde

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Introduction

4-Ethoxy-2-hydroxybenzaldehyde, a substituted aromatic aldehyde, holds potential as a versatile building block in the synthesis of various organic molecules, including those with applications in medicinal chemistry and materials science. Its structural framework, featuring a reactive aldehyde group, a phenolic hydroxyl group, and an ethoxy substituent, allows for diverse chemical modifications. This guide provides a comprehensive overview of the structural analysis and characterization of **4-ethoxy-2-hydroxybenzaldehyde**, including a detailed synthesis protocol and an examination of its spectroscopic properties. Due to the limited availability of specific experimental spectral data for **4-ethoxy-2-hydroxybenzaldehyde** in public databases, this guide will also present data for its close isomers for comparative purposes, highlighting the expected spectral features of the target molecule.

Molecular Structure and Properties

4-Ethoxy-2-hydroxybenzaldehyde possesses the chemical formula $C_9H_{10}O_3$ and a molecular weight of 166.17 g/mol. The molecule consists of a benzene ring substituted with a hydroxyl group at position 2, an ethoxy group at position 4, and a formyl (aldehyde) group at position 1. The intramolecular hydrogen bonding between the hydroxyl group and the aldehyde's carbonyl

group is a key structural feature that influences its chemical reactivity and spectroscopic properties.

Table 1: Physicochemical Properties of **4-Ethoxy-2-hydroxybenzaldehyde**

Property	Value	Reference
Molecular Formula	C ₉ H ₁₀ O ₃	
Molecular Weight	166.17 g/mol	
CAS Number	43057-77-8	
Appearance	Solid	
InChI	1S/C9H10O3/c1-2-12-8-4-3-7(6-10)9(11)5-8/h3-6,11H,2H2,1H3	
InChIKey	YQHAGJMEOJLAJT-UHFFFAOYSA-N	
Canonical SMILES	CCOC1=CC(=C(C=C1)C=O)O	

Synthesis

The synthesis of **4-ethoxy-2-hydroxybenzaldehyde** is most effectively achieved through the regioselective O-alkylation of 2,4-dihydroxybenzaldehyde. The key to this synthesis is the selective etherification of the more acidic and sterically accessible hydroxyl group at the 4-position, while the hydroxyl group at the 2-position, which is involved in intramolecular hydrogen bonding with the aldehyde, remains unreacted.

Recommended Synthetic Protocol: Cesium Bicarbonate-Mediated Ethylation

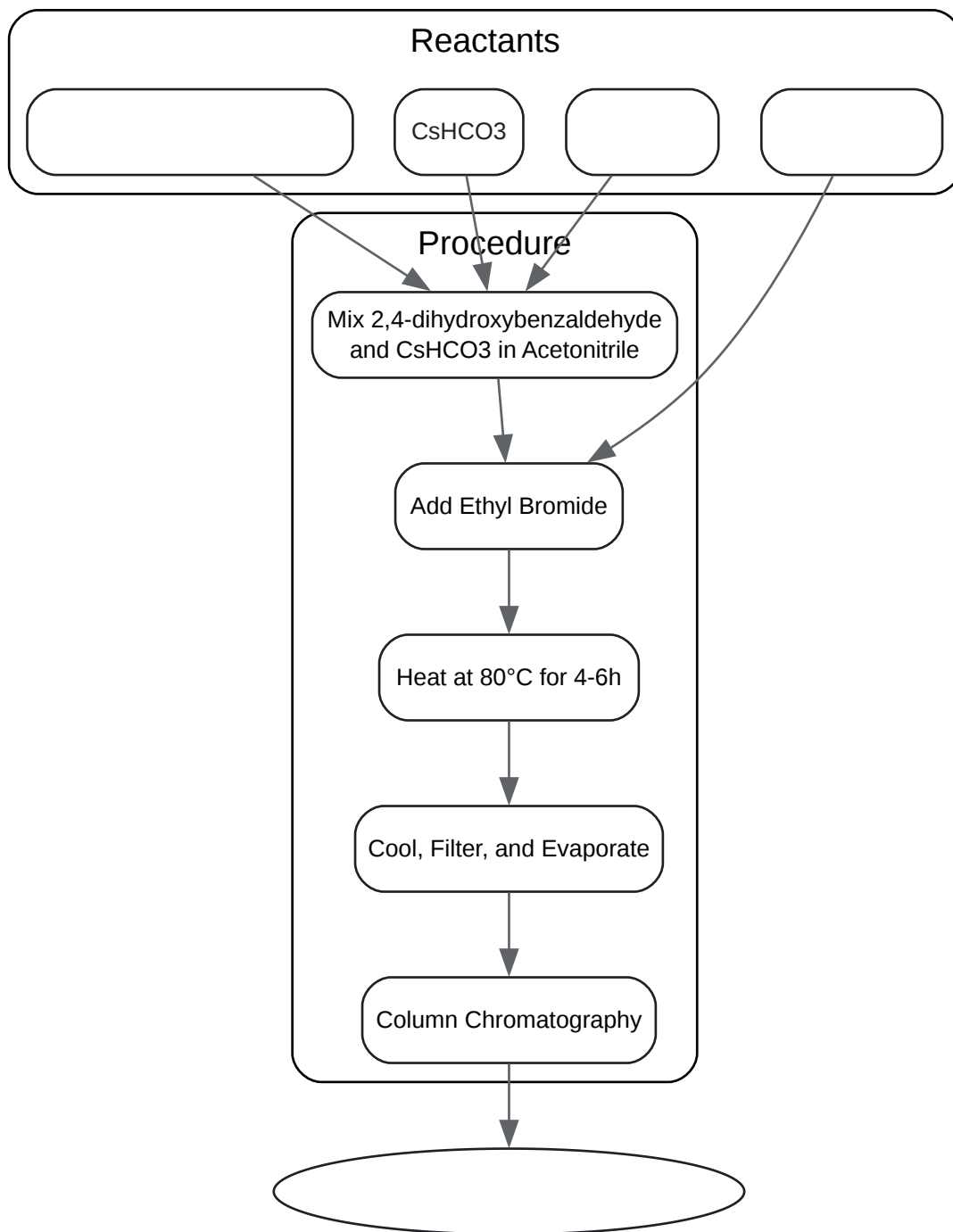
This method is recommended for its high regioselectivity and excellent yields.

Experimental Protocol:

- Reactants:

- 2,4-Dihydroxybenzaldehyde
- Ethyl bromide (or ethyl iodide)
- Cesium Bicarbonate (CsHCO_3)
- Acetonitrile (CH_3CN)
- Procedure:
 - To a solution of 2,4-dihydroxybenzaldehyde (1.0 equivalent) in acetonitrile, add cesium bicarbonate (1.5 equivalents).
 - Stir the mixture at room temperature for 15-20 minutes.
 - Add ethyl bromide (1.2 equivalents) dropwise to the suspension.
 - Heat the reaction mixture to 80°C and maintain it for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
 - After completion, cool the reaction mixture to room temperature.
 - Filter the mixture to remove the inorganic salts.
 - Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
 - Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure **4-ethoxy-2-hydroxybenzaldehyde**.

Synthesis Workflow for 4-Ethoxy-2-hydroxybenzaldehyde

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Caption: Synthesis workflow for **4-ethoxy-2-hydroxybenzaldehyde**.

Structural Characterization

A thorough structural characterization is essential to confirm the identity and purity of the synthesized **4-ethoxy-2-hydroxybenzaldehyde**. The primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

- **¹H NMR Spectroscopy (Expected):** The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the aldehyde proton, the ethoxy group protons, and the hydroxyl proton. The aromatic protons should appear as a set of coupled signals in the aromatic region (δ 6.0-8.0 ppm). The aldehyde proton will be a singlet in the downfield region (δ 9.5-10.5 ppm). The ethoxy group will exhibit a triplet for the methyl protons and a quartet for the methylene protons. The phenolic hydroxyl proton will likely appear as a broad singlet.
- **¹³C NMR Spectroscopy (Expected):** The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule. The carbonyl carbon of the aldehyde will be the most downfield signal (δ > 190 ppm). The aromatic carbons will appear in the range of δ 100-165 ppm, with those attached to oxygen atoms being more downfield. The methylene and methyl carbons of the ethoxy group will be observed in the upfield region.

Table 2: Comparative ¹H NMR Data of Isomeric Ethoxy Hydroxybenzaldehydes

Compound	Solvent	Chemical Shifts (δ, ppm) and Multiplicities
4-Ethoxy-3-hydroxybenzaldehyde	CDCl ₃	9.82 (s, 1H, CHO), 7.45-7.42 (m, 2H, Ar-H), 7.00 (d, 1H, Ar-H), 6.05 (s, 1H, OH), 4.19 (q, 2H, OCH ₂), 1.5

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